2-[4-(Propan-2-yl)phenoxy]propanamide
Description
Contextual Significance in Fundamental Chemical Science
In the domain of fundamental chemical science, 2-[4-(Propan-2-yl)phenoxy]propanamide is significant for several reasons. Its synthesis provides a practical example of key organic reactions, including ether formation and amidation. The preparation of this compound and its derivatives allows for the exploration of structure-activity relationships (SAR), a fundamental concept in medicinal chemistry. nih.govnih.gov The phenoxypropanamide core is a versatile scaffold that can be readily modified, enabling chemists to systematically alter its physicochemical properties and observe the resulting effects on biological activity. chemimpex.com
The molecule's structure, featuring both a hydrogen bond donor (the amide N-H) and acceptor (the amide C=O and ether oxygen), as well as a lipophilic isopropyl-substituted phenyl group, makes it an interesting subject for studies on molecular recognition and binding interactions with biological macromolecules.
Scope and Objectives of Contemporary Research Paradigms
Contemporary research involving structures related to this compound is largely focused on the discovery of novel therapeutic agents and agrochemicals. The overarching goal is to design and synthesize derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
A significant area of investigation is the development of novel anti-inflammatory and analgesic drugs. chemimpex.com The phenoxypropanamide scaffold is a component of molecules that have shown potential in modulating inflammatory pathways. Furthermore, derivatives of phenylpropanoids have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects. nih.govresearchgate.net Research in this area aims to optimize these activities by modifying the substituents on the aromatic ring and the amide functionality.
In the field of agrochemicals, related phenoxyalkanamide structures are explored for their potential as herbicides and insecticides. chemimpex.com The objective is to develop compounds with high efficacy against target pests and weeds while exhibiting low toxicity to non-target organisms and the environment.
Detailed Research Findings
While specific research data on this compound is limited, the following table summarizes findings for structurally related compounds, providing insight into the potential research avenues for the title compound.
| Research Area | Analogous Compound Class | Key Research Findings |
| Antimicrobial Activity | Phenoxyacetamides | Identified as inhibitors of the Pseudomonas aeruginosa type III secretion system, a key virulence factor. Structure-activity relationship studies have revealed that substituents on both aromatic rings are crucial for activity. nih.gov |
| Anticancer Activity | Phenylpropanoid amides | Quantitative structure-activity relationship (QSAR) studies have shown that the cytotoxicity of these compounds against oral squamous cell carcinoma cell lines is related to molecular size and electrostatic potential. nih.gov |
| Anti-inflammatory Activity | Phenylpropanoid derivatives | These compounds are known to possess anti-inflammatory properties, with their mechanism of action often linked to the inhibition of inflammatory mediators. nih.gov |
| Agrochemical Applications | 2-Phenoxypropanamide derivatives | Utilized as intermediates in the synthesis of herbicides and insecticides, with the phenoxy group contributing to their biological activity and solubility. chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERBYRQVKRXBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Aspects
Diverse Synthetic Routes and Reaction Pathways
The construction of the 2-[4-(propan-2-yl)phenoxy]propanamide scaffold can be envisioned through multiple synthetic routes. A primary strategy involves the preparation of the corresponding 2-(4-isopropylphenoxy)propanoic acid, followed by its conversion to the primary amide.
One common pathway to the precursor acid, 2-(4-alkylphenyl)propanoic acid, involves a Friedel-Crafts reaction between an alkylbenzene (in this case, isopropylbenzene or cumene) and a 2-chloropropionate ester, catalyzed by a Lewis acid such as aluminum chloride. google.com The resulting ester is then hydrolyzed to the carboxylic acid. google.com
Alternatively, the ether linkage can be formed via a Williamson ether synthesis. This would involve the reaction of 4-isopropylphenol (B134273) with a 2-halopropanoate ester, followed by hydrolysis of the ester to the carboxylic acid. A patent describes a similar synthesis for 2-[4-(hydroxyphenoxy)]propionic acid, where mono-benzyl ether of hydroquinone (B1673460) is reacted with 2-bromopropionic acid ethyl ester in the presence of a base. google.com
Once the 2-(4-isopropylphenoxy)propanoic acid is obtained, it can be converted to the propanamide. A direct amidation of the carboxylic acid can be achieved by first converting it into an ammonium (B1175870) salt with ammonium carbonate, followed by thermal dehydration. chemguide.co.uklibretexts.org Another effective method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and an amine source. researchgate.netkhanacademy.org For the synthesis of the primary amide, ammonia (B1221849) or a protected form of ammonia would be used. The reaction of an acyl chloride, derived from the carboxylic acid, with ammonia is also a viable and often high-yielding method for amide formation. chemguide.co.uk
A plausible synthetic sequence is outlined below:
Table 1: Plausible Synthetic Route for this compound
| Step | Reaction | Reactants | Reagents and Conditions | Product |
|---|---|---|---|---|
| 1 | Williamson Ether Synthesis | 4-Isopropylphenol, Ethyl 2-bromopropanoate | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux | Ethyl 2-(4-isopropylphenoxy)propanoate |
| 2 | Ester Hydrolysis | Ethyl 2-(4-isopropylphenoxy)propanoate | Aqueous NaOH, followed by acidification (e.g., HCl) | 2-(4-Isopropylphenoxy)propanoic acid |
Enantioselective Synthesis and Chiral Control Strategies
The stereocenter at the C2 position of the propanamide moiety introduces chirality into the molecule, necessitating strategies for the preparation of single enantiomers. The biological activity of such chiral compounds is often enantiomer-dependent.
One of the most common methods for obtaining enantiomerically pure compounds is chiral resolution . researchgate.net This can be achieved by forming diastereomeric salts of the racemic 2-(4-isopropylphenoxy)propanoic acid with a chiral resolving agent, such as a chiral amine (e.g., cinchonidine (B190817) or 1-phenylethylamine). researchgate.netgoogleapis.com The resulting diastereomers can then be separated by crystallization, followed by the liberation of the pure enantiomeric acid. researchgate.netgoogleapis.com
Another powerful technique for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC) . phenomenex.comphenomenex.com Racemic mixtures of similar phenoxypropanoic acids and their derivatives have been successfully resolved using chiral stationary phases, such as those based on α1-acid glycoprotein (B1211001) or derivatized polysaccharides like cellulose (B213188) or amylose (B160209). google.comnih.govnih.gov
For the direct synthesis of a single enantiomer, asymmetric synthesis is the most elegant approach. This can involve the use of chiral catalysts or auxiliaries. For instance, enantioselective synthesis of related 2-aryl-2,3-dihydro-4-quinolones has been achieved through chiral Brønsted acid-catalyzed intramolecular aza-Michael addition. nih.gov While not directly applicable to this specific molecule, it highlights a potential strategy. The Sharpless asymmetric epoxidation has been used as a key step in the enantioselective synthesis of other chiral acids. mdpi.com Furthermore, kinetic resolution using chiral acyl-transfer catalysts has been demonstrated for the synthesis of chiral 2-aryl-2-fluoropropanoic acids. osi.lv
Table 2: Strategies for Chiral Control
| Strategy | Description | Key Reagents/Techniques |
|---|---|---|
| Chiral Resolution | Separation of a racemic mixture into its enantiomers by forming and separating diastereomeric derivatives. researchgate.net | Chiral resolving agents (e.g., cinchonidine, 1-phenylethylamine) followed by crystallization. researchgate.netgoogleapis.com |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. phenomenex.comphenomenex.com | Chiral columns (e.g., polysaccharide-based, protein-based). google.comnih.govnih.gov |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral reagents or catalysts. | Chiral catalysts (e.g., chiral Brønsted acids), chiral auxiliaries, enzymatic resolutions. nih.govmdpi.comosi.lv |
Design and Synthesis of Analogs and Derivatives for Mechanistic Elucidation
To understand the mechanism of action and structure-activity relationships (SAR) of this compound, the design and synthesis of a variety of analogs and derivatives are crucial. These modifications can probe the importance of different structural features of the molecule.
Analogs can be designed by modifying three main parts of the molecule: the aromatic ring , the ether linkage , and the propanamide side chain .
For instance, the isopropyl group on the phenyl ring can be replaced with other alkyl groups of varying sizes or with electron-donating or electron-withdrawing substituents to investigate the electronic and steric requirements for activity. The synthesis of such analogs would follow similar synthetic routes, starting from the appropriately substituted phenol. google.com
The ether oxygen can be replaced with a sulfur atom (thioether) or a methylene (B1212753) group to assess the role of the ether linkage. The synthesis of N-substituted propanamide derivatives has been reported for other heterocyclic systems, where different amines are coupled with the carboxylic acid precursor to explore the impact of the amide substituent on biological activity.
Furthermore, the primary amide can be substituted with various alkyl or aryl groups. The synthesis of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives was achieved by reacting the corresponding carboxylic acid with different substituted amines. A similar approach could be employed for this compound. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives by splicing nicotinic acid and thiophene (B33073) highlights another strategy for creating novel analogs. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(4-isopropylphenoxy)propanoic acid |
| 2-(4-alkylphenyl)propanoic acid |
| 4-isopropylphenol |
| 2-chloropropionate |
| 2-halopropanoate |
| 2-[4-(hydroxyphenoxy)]propionic acid |
| 2-bromopropionic acid ethyl ester |
| mono-benzyl ether of hydroquinone |
| dicyclohexylcarbodiimide (DCC) |
| cinchonidine |
| 1-phenylethylamine |
| 2-aryl-2,3-dihydro-4-quinolones |
| 2-aryl-2-fluoropropanoic acids |
| N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide |
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Enantioseparation Methodologies
Due to the chiral nature of many pharmaceutical compounds, including the potential for chirality in related impurities, methods that can separate and quantify individual enantiomers are essential.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For the separation of enantiomers of chiral compounds, HPLC is coupled with chiral stationary phases (CSPs). While specific HPLC methods for the direct enantioseparation of 2-[4-(Propan-2-yl)phenoxy]propanamide are not extensively detailed in the provided results, the general approach is well-established in the analysis of related chiral molecules like Ibuprofen (B1674241).
The principle involves using a stationary phase that is itself chiral. This creates a diastereomeric interaction between the enantiomers of the analyte and the CSP, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. Method development would involve screening various CSPs and optimizing mobile phase conditions (e.g., composition of hexane/alcohol mixtures, additives) to achieve baseline separation of the enantiomers. A patent for a preparation method of Ibuprofen Impurity H describes using an Agilent EC-C18 column with a gradient elution of acetonitrile (B52724) and formic acid solution, demonstrating a typical setup that could be adapted for chiral analysis with an appropriate column. google.com
Table 1: Illustrative HPLC-CSP Conditions for Chiral Separation
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Chiral AGP, Chiral-HSA, or polysaccharide-based CSP (e.g., Chiralcel OD-H) | To provide a chiral environment for enantiomeric recognition. |
| Mobile Phase | Isocratic or gradient mixture of n-hexane and an alcohol (e.g., isopropanol, ethanol) with a polar modifier (e.g., trifluoroacetic acid). | To control the elution strength and interaction with the stationary phase. |
| Flow Rate | 0.5 - 1.5 mL/min | To ensure optimal separation efficiency and analysis time. |
| Detection | UV at 220 nm or 254 nm | To detect and quantify the aromatic chromophore in the molecule. google.com |
| Column Temperature | 20 - 40 °C | To influence the thermodynamics of the chiral recognition process. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral and Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection and identification power of MS. For chiral analysis, analytes often require derivatization to become volatile and to introduce a chiral center if one is not already suitably present for separation on a chiral GC column. For instance, research on a related compound, Isopropyl 2-(4-Isobutylphenyl)propanoate, utilized GC-MS to analyze its methyl ester derivatives following methanolysis. This approach could be adapted for this compound.
The amide group in this compound would likely be derivatized, for example, through hydrolysis and subsequent esterification, to improve its volatility for GC analysis. The resulting derivative can then be separated on a chiral capillary column. The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that serves as a "fingerprint" for identification and can be used for structural elucidation of metabolites.
Advanced Spectroscopic Approaches for Structural and Mechanistic Insights
Spectroscopic techniques are indispensable for confirming the structure of molecules and studying the mechanisms of their formation or degradation.
Ultraviolet (UV) and Fourier-Transform Infrared (FT-IR) Spectroscopy in Mechanistic Studies
UV and FT-IR spectroscopy provide valuable information about the electronic structure and functional groups present in a molecule.
UV Spectroscopy : The phenoxy and amide groups in this compound contain chromophores that absorb UV light. A UV spectrum would typically show absorption maxima related to the π-π* transitions of the benzene (B151609) ring. This technique is often used as a detection method in HPLC, as noted in a patent where detection was set at 254 nm. google.com Changes in the UV spectrum can be used to monitor reactions, such as degradation studies, where the disappearance of the reactant's characteristic absorption and the appearance of new peaks would indicate the formation of transformation products.
FT-IR Spectroscopy : FT-IR is used to identify the functional groups within a molecule. For this compound, the FT-IR spectrum would show characteristic absorption bands for the N-H stretch and C=O stretch of the amide group, C-O stretches of the ether linkage, and various vibrations corresponding to the aromatic ring and alkyl groups. These specific bands can confirm the identity of the compound and can be used to study reaction mechanisms, for example, by monitoring the disappearance of reactant functional groups (like a carboxylic acid) and the appearance of product functional groups (like an amide).
Room-Temperature Phosphorescence and Fluorescence Techniques for Analytical Development
Fluorescence and phosphorescence are highly sensitive spectroscopic techniques that can be used for quantitative analysis at very low concentrations.
Fluorescence Spectroscopy : Aromatic compounds like this compound are expected to be fluorescent. After absorbing light, the molecule is excited to a higher electronic state and then emits light of a longer wavelength as it returns to the ground state. The intensity of this emitted light is directly proportional to the concentration of the analyte under controlled conditions. This high sensitivity makes it suitable for trace-level impurity analysis.
Room-Temperature Phosphorescence (RTP) : Phosphorescence is a process similar to fluorescence but involves a change in electron spin (intersystem crossing), resulting in a much longer-lived excited state and emission. While often requiring cryogenic temperatures, methods have been developed for RTP by adsorbing the analyte onto a solid substrate or by using micelles to protect the triplet state from quenching agents. The longer lifetime of phosphorescence allows for time-resolved measurements, which can eliminate interference from short-lived fluorescence, thereby enhancing selectivity and sensitivity. Development of an RTP method for this compound would offer a highly selective and sensitive analytical tool.
Mass Spectrometric Identification of Transformation Products and Metabolites
Mass spectrometry (MS) is a critical tool for identifying unknown compounds, such as degradation products or metabolites. When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it allows for the analysis of complex mixtures.
In the analysis of pharmaceutical impurities, LC-MS/MS is a particularly powerful technique. The parent compound, this compound, would first be ionized (e.g., by electrospray ionization, ESI). The resulting molecular ion's mass-to-charge ratio (m/z) is measured, confirming the molecular weight. For example, a patent analyzing related ibuprofen impurities shows the use of MS to identify molecular ion peaks, such as an m/z of 337.1 for Ibuprofen Impurity H, which is consistent with its molecular weight. google.com
For structural elucidation, the molecular ion is fragmented, and the m/z of the resulting fragment ions are measured (MS/MS). The fragmentation pattern provides structural information that helps to identify the compound and its transformation products. This is essential in forced degradation studies, where a drug substance is exposed to stress conditions (e.g., acid, base, heat, light) to identify potential degradants. The identified masses can then be compared against known impurities or used to propose structures for novel transformation products. Certified reference materials for impurities like Ibuprofen Impurity F are crucial for validating these analytical methods. scribd.comscribd.comhumeau.com
Table 2: Compound Names Mentioned
| Compound Name | Other Designations |
|---|---|
| This compound | Ibuprofen Impurity F |
| Ibuprofen | 2-(4-isobutylphenyl)propanoic acid |
| Acetonitrile | - |
| Formic Acid | - |
| Isopropyl 2-(4-Isobutylphenyl)propanoate | - |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure and predicting the intrinsic properties of a molecule. nih.govconicet.gov.ar These calculations allow for the optimization of the molecular geometry to find its most stable conformation and for the computation of a wide array of molecular descriptors that govern its reactivity and spectroscopic signatures. mdpi.com
For 2-[4-(Propan-2-yl)phenoxy]propanamide, specific DFT studies are not extensively reported in publicly available literature. However, such calculations would typically involve methods like B3LYP with a basis set such as 6-311G(d,p) to ascertain its structural and electronic characteristics. nih.govmdpi.com
Key properties that would be determined from these calculations include:
Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. mdpi.comchemrxiv.org
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are essential for understanding intermolecular interactions. researchgate.net
Table 1: Illustrative Quantum Chemical Properties for this compound (Note: Specific values are not available in the literature and are presented for illustrative purposes.)
| Property | Description | Predicted Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Data not available |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Data not available |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Data not available |
| Dipole Moment | A measure of the net molecular polarity. | Data not available |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Data not available |
| Electrophilicity Index (ω) | A measure of the propensity to accept electrons. | Data not available |
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and binding events with other molecules, such as proteins or other small molecules. researchgate.net This technique explicitly accounts for structural flexibility and entropic effects, which are critical for understanding molecular recognition. nih.gov
While specific MD simulation studies focused on this compound are not found in the reviewed literature, this methodology would be essential for exploring its dynamic behavior in a biological environment. For instance, if this compound were to be investigated as a ligand for a protein target, MD simulations could:
Assess the stability of the ligand-protein complex over a simulated timeframe (e.g., nanoseconds). researchgate.net
Analyze the root-mean-square deviation (RMSD) of the ligand and protein to understand conformational stability.
Examine the root-mean-square fluctuation (RMSF) of protein residues to identify key flexible regions involved in the interaction.
Characterize the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. researchgate.net
These simulations provide an atomic-level motion picture of molecular interactions that is often inaccessible through experimental means alone.
Table 2: Parameters from a Hypothetical Molecular Dynamics Simulation (Note: These parameters represent typical outputs from an MD simulation studying a ligand-protein interaction.)
| Parameter | Description | Potential Finding for this compound |
| RMSD of Ligand | Root-Mean-Square Deviation of the ligand's atomic positions from a reference structure, indicating binding stability. | Low and stable RMSD would suggest stable binding in the protein pocket. |
| RMSF of Protein Residues | Root-Mean-Square Fluctuation of individual amino acid residues, indicating flexibility. | High RMSF in specific residues could indicate their role in accommodating the ligand. |
| Hydrogen Bond Count | The number of hydrogen bonds formed between the ligand and the protein over time. | A consistent number of H-bonds would point to their importance in the binding mechanism. |
| Binding Free Energy | Calculated energy of binding, often using methods like MM/PBSA or MM/GBSA. | A negative value would indicate a favorable binding interaction. |
In Silico Modeling for Enantioseparation Mechanisms
The compound this compound possesses a chiral center at the carbon atom of the propanamide group, meaning it can exist as two non-superimposable mirror images, or enantiomers. The separation of such enantiomers is critical in fields like agrochemicals, as different enantiomers can exhibit different biological activities. rsc.org
In silico modeling, particularly through molecular docking and dynamics, is a powerful approach to understand the mechanisms of chiral recognition that underpin enantioseparation by chromatography. nih.govnih.gov These models can simulate the interaction between the individual enantiomers and a chiral stationary phase (CSP). nih.gov The efficacy of separation depends on the difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the chiral selector. nih.gov
While no specific in silico enantioseparation studies for this compound have been published, the methodology would involve:
Building 3D models of both the R- and S-enantiomers of the compound.
Modeling a known chiral selector (e.g., from a polysaccharide-based chiral stationary phase).
Docking each enantiomer into the chiral selector to predict the most stable binding poses and calculate binding energies.
Analyzing the interaction patterns (e.g., hydrogen bonds, π-π stacking, steric hindrance) to identify the specific forces responsible for chiral discrimination. nih.govresearchgate.net
A greater difference in binding energy between the two enantiomer-selector complexes would predict a more effective chromatographic separation. nih.gov
Molecular Docking for Biological Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov It is widely used in drug discovery and related fields to screen for potential biologically active compounds and to hypothesize their mechanism of action at a molecular level. researchgate.netnih.gov The method involves placing the ligand in the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding affinity. longdom.org
For this compound, molecular docking could be employed to predict its interaction with potential biological targets. For example, related aryloxyphenoxypropionate compounds are known to be herbicides that inhibit the acetyl-CoA carboxylase (ACCase) enzyme. nih.gov A docking study of this compound against ACCase could reveal:
Binding Pose: The most likely conformation and orientation of the compound within the enzyme's active site.
Binding Affinity: A score that ranks its potential binding strength relative to other compounds.
Key Interactions: Identification of the specific amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov
While docking alone cannot confirm biological activity, it provides valuable hypotheses that can guide further experimental validation. researchgate.net No specific molecular docking studies for this compound are currently available in the scientific literature.
Table 3: Illustrative Molecular Docking Results (Note: Data is hypothetical and serves to illustrate the output of a typical docking study.)
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Acetyl-CoA Carboxylase (ACCase) | R-enantiomer | Data not available | Data not available | Data not available |
| Acetyl-CoA Carboxylase (ACCase) | S-enantiomer | Data not available | Data not available | Data not available |
Mechanistic Investigations of Environmental and Biological Fate
Pathways and Kinetics of Environmental Degradation
The breakdown of 2-[4-(propan-2-yl)phenoxy]propanamide in the environment can occur through various pathways, including photodegradation, biotic degradation by microorganisms, and abiotic hydrolysis. The rates of these processes are influenced by environmental conditions and the compound's chemical structure.
Photodegradation, the breakdown of compounds by light, is a significant abiotic process in the dissipation of many pesticides from plant and soil surfaces. mdpi.com This process involves either the direct absorption of light energy by the pesticide molecule, leading to its excitation and subsequent transformation, or indirect photolysis, where other light-absorbing molecules (photosensitizers) transfer energy to the pesticide or generate reactive oxygen species that then react with it. researchgate.net
The primary mechanism for the dissipation of many herbicides in the soil is microbial degradation. nih.gov Soil microorganisms have evolved diverse enzymatic pathways to utilize organic compounds as sources of carbon and energy. nih.gov For herbicides with a propanamide structure, such as propanil (B472794), and for phenoxyalkanoic acid herbicides, numerous bacterial strains have been identified that are capable of their degradation. nih.govresearchgate.net
The initial step in the microbial degradation of many amide-containing herbicides is the hydrolysis of the amide bond. researchgate.net For instance, the herbicide propanil is hydrolyzed by various bacteria to form 3,4-dichloroaniline. nih.gov Similarly, for phenoxyalkanoic acid herbicides, the degradation pathway often involves the cleavage of the ether linkage. nih.gov
Several bacterial genera have been identified as being capable of degrading herbicides structurally related to this compound. These include:
Pseudomonas : Strains of Pseudomonas have been shown to degrade propanil and other aromatic compounds. researchgate.netnih.govoregonstate.edumdpi.com
Acinetobacter : This genus includes strains capable of degrading propanil and other herbicides. researchgate.netnih.gov
Rhodococcus : Strains of Rhodococcus have been identified as degraders of propanil. nih.govoregonstate.edu
Geobacter and Paracoccus : These genera have also been implicated in the anaerobic degradation of propanil. oregonstate.edu
Serratia : Identified as a propanil-degrading bacterium. nih.gov
While these findings suggest that similar microbial communities could potentially degrade this compound, likely initiating the process through the hydrolysis of the propanamide group, specific studies confirming these pathways and identifying the responsible microbial strains for this particular compound are currently lacking.
Table 1: Bacterial Genera Capable of Degrading Structurally Related Herbicides
| Bacterial Genus | Related Herbicide Degraded | Reference(s) |
|---|---|---|
| Pseudomonas | Propanil, other aromatic compounds | researchgate.netnih.govoregonstate.edumdpi.com |
| Acinetobacter | Propanil, other herbicides | researchgate.netnih.gov |
| Rhodococcus | Propanil | nih.govoregonstate.edu |
| Geobacter | Propanil (anaerobic) | oregonstate.edu |
| Paracoccus | Propanil (anaerobic) | oregonstate.edu |
| Serratia | Propanil | nih.gov |
Abiotic hydrolysis, the reaction of a compound with water without microbial involvement, can be a significant degradation pathway for some pesticides, particularly under acidic or basic conditions. nih.govnih.gov For amide-containing compounds, the rate of hydrolysis is often dependent on pH. cdc.gov
Adsorption and Desorption Mechanisms in Environmental Matrices
The movement and bioavailability of this compound in the environment are heavily influenced by its adsorption to and desorption from soil particles and organic matter. These processes are governed by the physicochemical properties of both the compound and the environmental matrix.
The sorption of organic compounds in soil is a complex process involving various interactions. For phenoxy herbicides, soil organic matter and iron oxides are considered the most relevant sorbents. researchgate.net Adsorption is often positively correlated with the organic matter content of the soil. researchgate.netresearchgate.net
The mechanisms of adsorption for phenoxyalkanoic acid herbicides include:
Hydrophobic interactions: Neutral forms of the herbicide can partition into the hydrophobic regions of soil organic matter. epa.gov
Hydrogen bonding: The protonated carboxyl group of acidic herbicides can form hydrogen bonds with functional groups on humic and fulvic acids. chemsafetypro.com
Anion exchange and surface complexation: Anionic forms of these herbicides can interact with positively charged sites on clay minerals and metal oxides, particularly at low pH. nih.govepa.gov
For propanamide herbicides like propanil, sorption is also strongly influenced by soil organic matter content. pjoes.comnih.gov Competition for sorption sites can occur when multiple herbicides are present in the soil. pjoes.comnih.gov Given the structure of this compound, it is expected that its sorption in soil is primarily governed by partitioning into soil organic matter, with potential contributions from other interactions depending on the specific soil properties.
Table 2: Key Soil Components Influencing Herbicide Sorption
| Soil Component | Primary Interaction Mechanism(s) | Relevance for Phenoxy/Propanamide Herbicides | Reference(s) |
|---|---|---|---|
| Soil Organic Matter (SOM) | Hydrophobic partitioning, hydrogen bonding | High - primary sorbent | researchgate.netresearchgate.netepa.gov |
| Clay Minerals | Anion exchange, surface complexation | Moderate - particularly at low pH | nih.govchemsafetypro.com |
| Iron and Aluminum Oxides | Surface complexation | Moderate - pH-dependent | researchgate.netepa.gov |
The dynamics of adsorption and desorption are significantly influenced by various environmental factors, most notably soil pH and organic matter content. nih.gov
Soil Organic Matter (SOM): The content and composition of SOM are major determinants of herbicide sorption. researchgate.net Higher organic matter content generally leads to greater adsorption of non-polar and weakly polar herbicides due to increased partitioning. researchgate.net The nature of the organic matter, such as the proportion of humic and fulvic acids, can also influence the strength and mechanism of sorption. chemsafetypro.com
Other Factors: Other environmental factors that can influence adsorption include soil texture (clay content), temperature, and the presence of other organic compounds that may compete for sorption sites. researchgate.netnih.gov The formulation of the herbicide product can also impact its sorption and mobility in soil. nih.gov
Metabolism in Biological Systems (Non-Human)
The metabolism of xenobiotics, such as this compound, in non-human biological systems is a detoxification process aimed at rendering the compound less harmful and facilitating its elimination or sequestration. In both plant and microbial systems, this typically involves a series of enzymatic reactions that modify the chemical structure of the parent compound.
In plant systems, the metabolism of herbicides like those in the AOPP class generally proceeds through a well-established three-phase detoxification pathway. ucanr.eduresearchgate.net This process is crucial for the selectivity of these herbicides, as tolerant plant species can metabolize the compound more rapidly or efficiently than susceptible weed species. ucanr.edu
Phase I: Modification
The initial phase of metabolism involves the chemical modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. ucanr.edu For this compound, the most probable initial metabolic step is the hydrolysis of the amide bond. This reaction would be catalyzed by an amidase enzyme, cleaving the molecule to yield 2-[4-(propan-2-yl)phenoxy]propanoic acid and ammonia (B1221849). This is analogous to the hydrolysis of the ester linkage in many AOPP herbicides, which is a critical bioactivation step. nih.gov
Another potential Phase I reaction is hydroxylation, often mediated by cytochrome P450 monooxygenases (P450s). nih.govresearchgate.netfrontiersin.orgbiorxiv.org These enzymes can introduce a hydroxyl (-OH) group onto the aromatic ring or the alkyl side chain of the molecule. This modification increases the water solubility of the compound and provides a reactive site for subsequent conjugation reactions.
Phase II: Conjugation
Following Phase I modification, the resulting metabolites are typically conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids. ucanr.eduresearchgate.net This process is facilitated by enzymes like glycosyltransferases. The conjugation further increases the water solubility of the metabolite and significantly reduces its phytotoxicity. For instance, the 2-[4-(propan-2-yl)phenoxy]propanoic acid produced in Phase I could be conjugated with glucose to form a glucose ester.
Phase III: Compartmentalization
The final phase of herbicide metabolism in plants involves the sequestration and storage of the conjugated metabolites. ucanr.edu These conjugates are often transported into the cell vacuole or incorporated into the cell wall, effectively removing them from further metabolic activity and preventing them from interfering with cellular processes.
The proposed metabolic pathway of this compound in plants is summarized in the table below.
| Phase | Reaction Type | Potential Metabolites | Key Enzymes (Inferred) |
| I | Amide Hydrolysis | 2-[4-(propan-2-yl)phenoxy]propanoic acid, Ammonia | Amidase |
| I | Hydroxylation | Hydroxylated derivatives of the parent compound or its acid metabolite | Cytochrome P450 Monooxygenases |
| II | Conjugation | Glucose or amino acid conjugates of the Phase I metabolites | Glycosyltransferases |
| III | Compartmentalization | Vacuolar sequestration or cell wall binding of conjugated metabolites | N/A |
Microorganisms in soil and water play a crucial role in the environmental degradation of herbicides. The catabolism of AOPP herbicides by various bacterial and fungal species has been documented, and this process is often enantioselective, meaning that one stereoisomer of a chiral compound is degraded at a different rate than its counterpart.
Microbial Catabolism
The initial step in the microbial catabolism of AOPP herbicides is typically the cleavage of the ester or amide bond. In the case of this compound, soil microorganisms possessing amidase activity would hydrolyze the compound to 2-[4-(propan-2-yl)phenoxy]propanoic acid. nih.govfigshare.com Several bacterial genera are known to harbor enzymes capable of this type of transformation. For example, a novel bifunctional amidase, PamC, from a Rhodococcus sp. has been shown to hydrolyze both amide and ester bonds in various herbicides. nih.govfigshare.com Similarly, Corynebacterium sp. has been found to efficiently degrade multiple AOPP herbicides through the action of esterases. acs.org The resulting propanoic acid derivative can then be further degraded, often through the cleavage of the ether bond, leading to the formation of simpler aromatic and aliphatic compounds that can be utilized as carbon and energy sources by the microorganisms.
Enantioselective Biotransformation
Since this compound possesses a chiral center at the C-2 position of the propanamide group, it exists as two enantiomers (R and S). The biological activity and environmental fate of these enantiomers can differ significantly. Microbial degradation of chiral herbicides is frequently enantioselective. For instance, Sphingomonas herbicidovorans has been shown to preferentially degrade the (S)-enantiomer of the herbicide mecoprop (B166265) over the (R)-enantiomer. nih.gov This enantioselectivity is attributed to the presence of specific enzymes that act on one enantiomer more efficiently than the other. nih.govnih.gov In the context of AOPP herbicides, aryloxyalkanoate dioxygenases (AADs) are a class of enzymes found in bacteria that can exhibit strong enantioselectivity. pnas.org For example, AAD-2 from Bradyrhizobium diazoefficiens shows a strict preference for the (S)-stereoisomers of chiral AOPP herbicides. pnas.org
This enantioselective degradation can lead to an enrichment of the less degradable enantiomer in the environment, a factor that must be considered in environmental risk assessment. The table below presents examples of microorganisms known to degrade AOPP herbicides and the key enzymes involved.
| Microorganism (Genus) | Degraded AOPP Herbicides (Examples) | Key Enzymes | Reference |
| Rhodococcus | Propanil, various AOPP esters | Amidase (PamC) | nih.govfigshare.com |
| Corynebacterium | Quizalofop-p-ethyl, Fenoxaprop-p-ethyl | Esterase (QfeH) | acs.org |
| Sphingomonas | Mecoprop, Dichlorprop (B359615) | Specific enzymes for each enantiomer | nih.govnih.gov |
| Bradyrhizobium | Chiral AOPP herbicides | Aryloxyalkanoate Dioxygenase (AAD-2) | pnas.org |
The enantioselective degradation of chiral herbicides by microorganisms is a well-documented phenomenon. The table below provides data on the enantioselective degradation of a related chiral herbicide, dichlorprop, by Sphingomonas herbicidovorans.
| Enantiomer | Initial Concentration (mM) | Time for 50% Degradation (hours) |
| (S)-dichlorprop | 1 | ~10 |
| (R)-dichlorprop | 1 | ~15 |
| Data inferred from studies on dichlorprop degradation by Sphingomonas herbicidovorans. nih.gov |
Molecular Mechanisms of Action in Biological Systems Non Human
Cellular and Subcellular Targets of Interaction
The compound's primary targets within plant cells are the machinery of cell division and the enzymes responsible for synthesizing essential long-chain fatty acids.
2-[4-(Propan-2-yl)phenoxy]propanamide belongs to a class of herbicides known to be mitotic disrupters. mdpi.com These compounds interfere with the proper formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. Pronamide, a structurally related benzamide (B126) herbicide, has been shown to disrupt mitosis in a unique manner. Unlike some other microtubule inhibitors that bind directly to tubulin, pronamide appears to interact with a different protein, possibly a microtubule-associated protein. lsuagcenter.com This interaction leads to the formation of shortened microtubules that are incapable of assembling into a functional spindle apparatus. lsuagcenter.com
The consequences of this disruption are a halt in the cell cycle, typically at the prophase or metaphase stage. lsuagcenter.com In some cases, these herbicides can cause the formation of multiple spindles, leading to abnormal cell division and the creation of cells with multiple nuclei and improperly formed cell walls. lsuagcenter.comsemanticscholar.org The disorganization of microtubules also affects the phragmoplast, a structure essential for cytokinesis in plant cells, resulting in incomplete cell plate formation. lsuagcenter.com Some research indicates that these herbicides may irreversibly affect microtubule organizing centers (MTOCs), preventing them from supporting the formation of new microtubule arrays even after the compound is removed. researchgate.net
A primary mode of action for this compound and related K3-class herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. nih.govnih.govpressbooks.pub VLCFAs, which are fatty acids with more than 18 carbon atoms, are essential components of various cellular structures in plants, including the cuticle, waxes, and suberin, which protect the plant from environmental stress and desiccation. nih.govnih.gov
The molecular target of these herbicides is the VLCFA elongase complex, specifically the condensing enzymes (3-ketoacyl-CoA synthases or KCS) that catalyze the initial rate-limiting step in the elongation of fatty acid chains. nih.govresearchgate.net Studies on Arabidopsis thaliana have demonstrated that herbicides in this class can inhibit multiple VLCFA elongases with varying degrees of specificity. nih.govnih.gov This inhibition prevents the formation of VLCFAs, leading to an accumulation of their shorter-chain precursors. researchgate.net The lack of VLCFAs disrupts the formation of critical protective layers and cellular membranes, ultimately leading to stunted growth and death of the plant. nih.govpressbooks.pub
However, there is some evidence to suggest that not all propanamide herbicides act primarily through this mechanism. One study indicated that napropamide (B1676949), another amide herbicide, did not significantly inhibit VLCFA synthesis in barley and cucumber, suggesting that its primary mode of action may lie elsewhere. nih.gov This highlights the potential for diverse mechanisms even within the same chemical class.
Table 1: Inhibition of Arabidopsis thaliana VLCFA Elongases by K3-Class Herbicides This table presents a summary of findings on the differential inhibition of various VLCFA elongase enzymes by herbicides chemically related to this compound. The data is based on studies of heterologously expressed enzymes.
| VLCFA Elongase (Gene) | Herbicide Class | Observed Effect | Reference |
|---|---|---|---|
| FAE1, KCS1, KCS2, At5g43760, At1g04220, At1g25450 | Chloroacetamides/K3 Herbicides | Specific and differential inhibition of enzyme activity, leading to a block in VLCFA accumulation. | nih.govnih.gov |
| Multiple Elongases | Chloroacetamides/K3 Herbicides | Inhibition of several different elongases, contributing to the herbicidal effect. | pressbooks.pubmdpi.com |
| Not Specified | Napropamide | No potent inhibition of VLCFA synthesis observed in barley and cucumber. | nih.gov |
Modulation of Endogenous Regulatory Pathways
Beyond direct inhibition of cellular machinery, this compound can also exert its effects by modulating key plant regulatory pathways, including phytohormone balance and stress responses.
Recent research has illuminated a connection between certain propanamide herbicides and auxin homeostasis. A study on tomato plants treated with napropamide revealed a significant increase in the levels of endogenous auxins, specifically indole-3-acetic acid (IAA) and indole-butyric acid (IBA). awsjournal.orgawsjournal.org This accumulation of auxins was accompanied by the upregulation of genes encoding major auxin transport proteins, such as AUX1/LAX and PINs, by 1.9 to 3.6-fold. awsjournal.orgawsjournal.org
This suggests that the herbicidal action may be, in part, due to a disruption of normal auxin gradients, which are critical for regulating plant growth and development, particularly root formation. awsjournal.orgawsjournal.org Furthermore, there is evidence that VLCFA homeostasis is essential for the proper polar transport of auxin, providing a potential link between the inhibition of VLCFA synthesis and the observed effects on auxin distribution. nih.gov The disruption of VLCFA levels could impair the function of cellular membranes and vesicle trafficking, which are crucial for the dynamic localization of PIN auxin efflux carriers. nih.gov
Table 2: Effect of Napropamide on Endogenous Auxin Levels in Tomato Plants Data from a study investigating the impact of napropamide treatment on auxin concentrations.
| Analyte | Treatment Group | Concentration (ng/mL) | Fold Change | Reference |
|---|---|---|---|---|
| Indole-3-acetic acid (IAA) | Control | 31.3 ± 6.1 | - | awsjournal.orgawsjournal.org |
| Indole-3-acetic acid (IAA) | Napropamide-Treated | 88.8 ± 16.2 | ~2.8x Increase | awsjournal.orgawsjournal.org |
| Indole-butyric acid (IBA) | Control | 27.7 ± 2.5 | - | awsjournal.orgawsjournal.org |
| Indole-butyric acid (IBA) | Napropamide-Treated | 55.2 ± 3.4 | ~2.0x Increase | awsjournal.orgawsjournal.org |
Herbicidal activity is often associated with the induction of oxidative stress as a secondary effect. The disruption of primary metabolic pathways can lead to an overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can cause widespread cellular damage. nih.gov A key indicator of oxidative damage is lipid peroxidation, the process where ROS attack lipids in cell membranes, leading to a loss of membrane integrity and eventual cell death. nih.govfrontiersin.org
Studies on chloroacetamide herbicides, which are structurally similar to this compound, have shown that they can induce lipid peroxidation. researchgate.net For example, the herbicide acetochlor (B104951) has been found to cause lipid peroxidation by inhibiting the enzyme glutathione (B108866) peroxidase 4 (GPX4), which plays a crucial role in protecting cells from oxidative damage. researchgate.net Similarly, napropamide treatment has been observed to cause lipid peroxidation in target plants. awsjournal.org The accumulation of malondialdehyde (MDA), a byproduct of lipid peroxidation, is a common marker used to quantify the extent of this oxidative damage. frontiersin.org
Enantioselective Biological Activity at the Molecular Level
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers, designated as (R) and (S). This chirality is a critical factor in its biological activity, as living systems are themselves chiral. The interaction of these enantiomers with their target sites, such as enzymes and receptors, is often highly specific, a phenomenon known as enantioselectivity.
For many chiral herbicides, including those in the amide class, one enantiomer typically exhibits significantly higher biological activity than the other. cambridge.org It is generally the (R)-enantiomer of amide herbicides that is the more potent inhibitor of the target weed species. cambridge.org The less active or inactive (S)-enantiomer does not contribute to the desired herbicidal effect but can still contribute to the chemical load on the environment. This enantioselective activity is due to the three-dimensional structure of the target enzyme's active site, which preferentially binds one enantiomer over the other. cambridge.org While the principle of enantioselectivity is well-established for this class of compounds, specific molecular data detailing the differential binding affinities of the (R) and (S) enantiomers of this compound to its target enzymes are not widely available in the reviewed literature.
Advanced Applications and Future Research Directions
Development of Novel Mechanistic Probes
The development of molecular probes is essential for understanding complex biological systems. Compounds structurally similar to 2-[4-(Propan-2-yl)phenoxy]propanamide could be adapted to function as novel mechanistic probes for interrogating biological pathways.
Future research could focus on modifying the core structure of this compound to create chemosensors or chemodosimeters. mdpi.com For example, by incorporating a latent fluorescent group (a "turn-on" probe), the molecule could be designed to fluoresce only upon reacting with a specific biological target, such as a reactive oxygen species (ROS) or a particular enzyme. mdpi.commdpi.com The phenoxy or amide components of the molecule serve as potential handles for synthetic functionalization. mdpi.com Boronate-based functional groups, for instance, have emerged as effective tools for the detection of biological oxidants like hydrogen peroxide and peroxynitrite, and this chemistry could potentially be integrated into the structure. researchgate.net Such probes would be invaluable tools in redox biology, allowing for the sensitive detection of specific analytes within cellular environments. researchgate.net
Table 1: Potential Strategies for Developing Mechanistic Probes from the Core Structure
| Probe Type | Modification Strategy | Potential Target | Detection Mechanism |
|---|---|---|---|
| Fluorescent Chemodosimeter | Attaching a fluorophore whose emission is quenched, but restored upon reaction. | Reactive Oxygen Species (ROS) | Oxidation of the probe by ROS leads to a conformational or electronic change that restores fluorescence. mdpi.com |
| Affinity-Based Probe | Incorporating a photoreactive group and a reporter tag (e.g., biotin). | Specific enzymes or receptors | The probe binds to its target protein, and upon UV irradiation, forms a covalent bond, allowing for subsequent isolation and identification of the protein. |
| Colorimetric Sensor | Designing the molecule to undergo a significant color change upon binding to a target. mdpi.com | Metal ions or specific anions | The interaction between the probe and the target alters the electronic structure, shifting the absorption spectrum into the visible range. mdpi.com |
Theoretical Frameworks for Predictive Environmental Behavior
Understanding the environmental fate of a synthetic chemical is critical. Theoretical frameworks, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting a compound's behavior in the environment before extensive empirical testing. nih.govnih.gov
The structure of this compound provides key information for such models. Its environmental behavior would be influenced by:
The Isopropyl-Phenoxy Group: This bulky, non-polar moiety suggests a degree of hydrophobicity, which would influence its tendency to adsorb to soil organic matter and bioaccumulate in organisms. Its behavior might be comparable to other substituted aromatic hydrocarbons. researcher.lifenih.gov
The Ether Linkage: The phenoxy ether bond can be susceptible to microbial or photochemical degradation, although it is generally more stable than an ester linkage.
The Amide Bond: The propanamide group introduces some polarity and a site for potential hydrolysis, which could be a key degradation pathway in water and soil. researchgate.net
Future research would involve calculating key physicochemical descriptors for the molecule and using these as inputs for established environmental fate models. These models can predict endpoints such as water solubility, soil adsorption coefficient (Koc), bioconcentration factor (BCF), and rates of degradation. nih.gov This in silico approach is crucial for early-stage environmental risk assessment, guiding further experimental studies on its persistence and mobility. oregonstate.eduresearchgate.net
Table 3: Illustrative QSAR Parameters for Predicting Environmental Fate
| Parameter | Predicted Property | Structural Influence of this compound |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, potential for bioaccumulation. | The isopropyl and phenyl groups increase LogP, while the amide group decreases it. |
| Water Solubility | Mobility in aquatic systems. | Expected to be low due to the hydrophobic aromatic and alkyl groups. |
| Soil Adsorption Coefficient (Koc) | Tendency to bind to soil and sediment. | Higher LogP values generally correlate with higher Koc, suggesting potential for soil adsorption. oregonstate.edu |
| Hydrolysis Rate (t½) | Persistence in water. | The amide bond is the primary site for potential hydrolysis, breaking the molecule into a phenoxypropanoic acid and an amine. |
| Photodegradation Rate (t½) | Persistence in sunlit surface waters and on surfaces. | The aromatic ring is a chromophore that can absorb UV light, leading to direct or indirect photodegradation. nih.gov |
Innovations in Advanced Analytical Methodologies
The detection and quantification of this compound and its potential metabolites in complex matrices (e.g., biological fluids, environmental samples) would require sophisticated analytical methods.
Given its molecular weight and structure, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice for achieving high sensitivity and specificity. nih.govnih.govepa.gov This technique allows for the detection of trace amounts (ng/L levels) of the parent compound and its degradation products. epa.gov High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, could be employed for the identification of unknown metabolites without the need for reference standards. lcms.czresearchgate.net
Furthermore, the propanamide portion of the molecule contains a chiral center. Enantiomers of a chiral compound can have different biological activities and degradation rates. nih.gov Therefore, the development of chiral separation methods is crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), such as polysaccharide-based columns, would be a primary approach to separate and quantify the individual enantiomers. youtube.commdpi.comphenomenex.com Capillary electrophoresis (CE) also offers a powerful alternative for chiral separations, often with high efficiency and low sample consumption. nih.gov
Table 4: Comparison of Advanced Analytical Methodologies for Analysis
| Technique | Primary Application | Advantages for this compound | Typical Limit of Detection (LOD) |
|---|---|---|---|
| GC-MS/MS | Analysis of volatile/semi-volatile, thermally stable compounds. | May require derivatization to improve volatility of the amide. | Low to mid pg/L |
| LC-MS/MS | Analysis of polar, non-volatile, and thermally labile compounds. | Ideal for direct analysis in water or biological extracts; high sensitivity and specificity. nih.govnih.gov | Low ng/L to high pg/L nih.govepa.gov |
| LC-HRMS (e.g., Orbitrap, Q-TOF) | Non-target screening and structural elucidation of unknown metabolites. | Enables identification of transformation products in environmental or metabolic studies. lcms.czresearchgate.net | ng/L range |
| Chiral HPLC | Separation of enantiomers. | Essential for studying stereoselective activity and degradation. nih.govphenomenex.com | Dependent on detector (UV, MS) |
| Chiral Capillary Electrophoresis (CE) | Separation of enantiomers. | High separation efficiency, very low sample and solvent consumption. nih.gov | Dependent on detector (UV) |
Q & A
Q. What are the recommended synthetic routes for 2-[4-(Propan-2-yl)phenoxy]propanamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 4-(propan-2-yl)phenol with a propanamide precursor. A common approach is nucleophilic substitution under controlled pH and temperature (e.g., using 4-(propan-2-yl)phenylamine and acyl chlorides in anhydrous conditions). Intermediates should be purified via column chromatography and characterized using NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity. For example, NMR peaks for aromatic protons in the phenoxy group appear at δ 6.8–7.2 ppm, while the propanamide backbone shows distinct carbonyl stretches (~1650 cm⁻¹ in IR) .
Q. How should researchers design initial biological activity screenings for this compound?
- Methodological Answer : Begin with in vitro enzymatic assays targeting enzymes with phenolic or amide-binding sites, such as tyrosine kinases or hydrolases. Use dose-response curves (0.1–100 μM) to determine IC₅₀ values. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity. For instance, structurally similar compounds exhibit anti-inflammatory activity by inhibiting COX-2 at IC₅₀ ~15 μM, validated via ELISA for prostaglandin E₂ reduction .
Q. What analytical techniques are critical for purity assessment and structural confirmation?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) for purity (>95%) with high-resolution MS (HRMS) for molecular ion verification. NMR should resolve stereochemistry; for example, diastereotopic protons in the propanamide chain split into multiplets in ¹H NMR. Discrepancies in spectral data (e.g., unexpected splitting) may indicate residual solvents or tautomeric forms, requiring 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic stereochemistry or solvent effects. For example, if NOESY shows unexpected proximity between the phenoxy and amide groups, perform variable-temperature NMR to assess conformational flexibility. Computational tools (DFT calculations for NMR chemical shifts) can model preferred conformers. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters:
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenoxy group.
- Catalyst : Add 4-dimethylaminopyridine (DMAP) to accelerate acylation.
- Temperature : 60–80°C maximizes kinetics without promoting hydrolysis.
Monitor byproducts (e.g., hydrolyzed acids) via TLC and quench reactions at 85–90% conversion. A case study achieved 78% yield using DMF at 70°C with 0.5 eq DMAP .
Q. How does the compound interact with enzymatic targets at the molecular level?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding modes to targets like cyclooxygenase-2 (COX-2). The phenoxy group may occupy the hydrophobic pocket near Tyr-385, while the propanamide forms hydrogen bonds with Ser-530. Validate with site-directed mutagenesis: Mutating Ser-530 to alanine reduces inhibition by >50%, confirming critical interactions. MD simulations (100 ns) assess binding stability .
Q. What computational approaches predict metabolic pathways and potential toxicity?
- Methodological Answer : Use in silico tools:
- Phase I Metabolism : CYP450 isoforms (e.g., CYP3A4) are predicted to hydroxylate the isopropyl group via StarDrop’s P450 Module.
- Toxicity : ADMET Predictor™ flags potential hepatotoxicity from accumulated epoxide intermediates.
Validate with microsomal incubations (rat liver S9 fraction) and LC-MS/MS to detect metabolites. For example, hydroxylated derivatives at m/z 278.1 ([M+H]⁺) indicate primary metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
